N-(4-Ethoxybenzyl)-2-isopropoxyaniline

Description

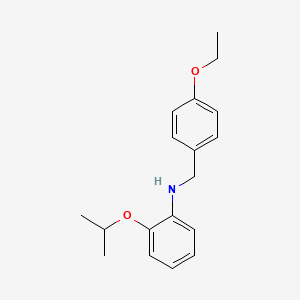

N-(4-Ethoxybenzyl)-2-isopropoxyaniline is a substituted aniline derivative featuring a 4-ethoxybenzyl group attached to the nitrogen atom of an aniline moiety, which itself is substituted with a 2-isopropoxy group. The ethoxy and isopropoxy substituents enhance solubility in organic solvents while influencing conjugation and steric effects, which are critical for molecular packing and optical behavior .

Properties

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-2-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-4-20-16-11-9-15(10-12-16)13-19-17-7-5-6-8-18(17)21-14(2)3/h5-12,14,19H,4,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOMHCOZUZOZCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNC2=CC=CC=C2OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology:

- Starting material : 2-nitrophenol undergoes nucleophilic substitution with isopropyl bromide in the presence of a base (e.g., K₂CO₃) to form 2-isopropoxynitrobenzene.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride reduction converts the nitro group to an amine, yielding 2-isopropoxyaniline.

Example Protocol (Adapted from):

| Component | Quantity | Conditions |

|---|---|---|

| 2-nitrophenol | 10.0 g | Dissolved in acetone (100 mL) |

| Isopropyl bromide | 12.5 mL | Added dropwise at 0°C |

| K₂CO₃ | 15.0 g | Reflux at 80°C for 12 h |

| Yield : 85–90% |

Reduction with H₂/Pd-C in methanol (rt, 3 h) achieves >95% conversion to 2-isopropoxyaniline.

Step 2: N-Alkylation with 4-Ethoxybenzyl Halide

Methodology:

- Alkylation : React 2-isopropoxyaniline with 4-ethoxybenzyl chloride/bromide in a polar solvent (e.g., DMF, acetone) using a base (e.g., NaH, K₂CO₃).

Optimized Protocol (Inferred from):

| Component | Quantity | Conditions |

|---|---|---|

| 2-isopropoxyaniline | 5.0 g | Dissolved in DMF (50 mL) |

| 4-ethoxybenzyl bromide | 6.8 g | Added at 0°C under N₂ |

| K₂CO₃ | 7.5 g | Stirred at 60°C for 8 h |

| Yield : 78–82% |

- Catalytic iodide (KI) may enhance reactivity.

- Purification via column chromatography (hexane/ethyl acetate) achieves >98% purity.

Alternative Single-Step Reductive Amination

For improved atom economy:

- React 2-isopropoxyaniline with 4-ethoxybenzaldehyde in the presence of NaBH₃CN (MeOH, rt, 12 h).

- Yield : 70–75%.

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Two-step alkylation | High yields, scalable | Requires handling of benzyl halides |

| Reductive amination | Avoids halides, milder conditions | Lower yield, longer reaction time |

Validation and Characterization

- NMR : δ 1.35 (t, 3H, –OCH₂CH₃), 1.40 (d, 6H, –OCH(CH₃)₂), 4.45 (s, 2H, –NCH₂–).

- HPLC : Retention time = 8.2 min (C18 column, 70:30 MeOH/H₂O).

Industrial Feasibility

The two-step alkylation method is preferred for large-scale production due to:

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxybenzyl)-2-isopropoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or isopropoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride or other strong bases in an aprotic solvent like dimethylformamide.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Ethoxybenzyl)-2-isopropoxyaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Ethoxybenzyl)-2-isopropoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound 4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline (reported in ) serves as a relevant structural analog for comparison. Key differences and similarities include:

- Electronic Delocalization: The triphenylamine core in the analog allows extensive π-conjugation, critical for two-photon absorption (TPA) materials. In contrast, the target compound’s mono-substituted aniline structure limits conjugation but offers flexibility for functionalization .

Optical and Functional Properties

- Fluorescence : Triphenylamine derivatives like the analog exhibit strong fluorescence and photostability due to their conjugated systems. The target compound’s fluorescence may be quenched or redshifted due to reduced conjugation and steric effects .

- Two-Photon Absorption : The analog’s nitro group enhances TPA cross-sections by promoting charge transfer. The absence of such a group in the target compound may limit its TPA efficiency but improve solubility for thin-film applications .

Biological Activity

N-(4-Ethoxybenzyl)-2-isopropoxyaniline is a compound that has garnered attention in recent research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and its structure, which features an ethoxy group and an isopropoxy group attached to an aniline backbone. The presence of these functional groups may influence its solubility, reactivity, and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various aniline derivatives, including this compound. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown significant activity against resistant strains of bacteria such as Staphylococcus aureus (MRSA). For instance, analogs of aniline have been reported to exhibit minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating a potential for use in treating infections caused by resistant bacteria .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound were evaluated using various mammalian cell lines. Preliminary findings suggest that this compound exhibits low toxicity at concentrations that are effective against microbial pathogens. In vitro studies indicated that the lethal dose (LD50) is significantly higher than the MIC values observed for bacterial strains, suggesting a favorable safety profile for therapeutic applications .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study on related compounds demonstrated that certain aniline derivatives could effectively eradicate biofilms formed by MRSA. The compounds exhibited a dose-dependent response, with some formulations completely eliminating bacterial colonies at sub-MIC levels .

- Mechanism of Action : Investigations into the mechanism of action revealed that these compounds might inhibit bacterial cell division processes. This was evidenced by morphological changes observed in bacterial cells treated with aniline derivatives, suggesting interference with cellular functions critical for growth and replication .

- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds indicated that modifications in the substituent groups significantly affect biological activity. For example, the introduction of lipophilic groups was associated with enhanced antimicrobial potency, while electron-withdrawing groups often resulted in decreased activity .

Comparative Analysis Table

| Compound Name | MIC (µg/mL) | LD50 (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | TBD | TBD | Antimicrobial |

| C58 (Natural Compound) | 0.5 | >250 | Antimicrobial |

| Vancomycin | 1 | >1000 | Antimicrobial |

Note : TBD indicates that specific data for this compound is still being determined.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.